molecular formula C17H33NO7 B12072551 3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide

3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide

Cat. No.: B12072551
M. Wt: 363.4 g/mol
InChI Key: AHJZPLOICPCLQM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is a structurally complex propanamide derivative characterized by:

  • Dual N-substituents:
    • 2-Hydroxyethyl: A short-chain hydrophilic group enhancing solubility.
    • 2,3,4,5,6-Pentahydroxyhexyl: A highly hydrophilic, polyhydroxylated chain resembling sugar moieties, enabling hydrogen bonding and aqueous solubility .

Properties

IUPAC Name

3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO7/c19-9-8-18(10-13(21)16(24)17(25)14(22)11-20)15(23)7-6-12-4-2-1-3-5-12/h12-14,16-17,19-22,24-25H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJZPLOICPCLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

C-HEGA-9 is synthesized through a series of chemical reactions involving the combination of cyclohexylpropanoyl chloride with N-hydroxyethylglucamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a controlled temperature environment to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of C-HEGA-9 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

C-HEGA-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

C-HEGA-9 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

C-HEGA-9 exerts its effects primarily through its interaction with membrane proteins. It acts as a detergent, solubilizing and stabilizing membrane proteins, which facilitates their study and manipulation in various research applications. The molecular targets and pathways involved include the disruption of lipid bilayers and the stabilization of protein structures .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Features Molecular Weight (g/mol) Functional Groups
Target Compound 3-Cyclohexylpropanamide with N-(2-hydroxyethyl) and N-(pentahydroxyhexyl) ~437 (estimated) Amide, cyclohexyl, hydroxyethyl, polyol
2-(4-Chlorophenoxy)-N,2-dimethyl-N-(pentahydroxyhexyl)propanamide Chlorophenoxy and methyl groups instead of cyclohexyl/hydroxyethyl ~483 (estimated) Amide, chlorophenoxy, methyl, polyol
N-(3-Chloro-2-methylphenyl)-3-cyclohexylpropanamide Chloro-methylphenyl substituent, lacks polyol/hydroxyethyl 279.80 Amide, cyclohexyl, chloro, methyl
N-Methyl-N-(pentahydroxyhexyl)nitrous amide Nitrous amide backbone with methyl and pentahydroxyhexyl 224.21 Nitrous amide, methyl, polyol

Key Observations:

  • Hydrophilicity : The target compound’s pentahydroxyhexyl group confers significantly higher hydrophilicity compared to N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide , which lacks polar substituents.
  • Backbone Variability : Unlike nitrous amide derivatives (e.g., ), the target retains a propanamide backbone, critical for hydrogen-bonding interactions.

Physicochemical Properties

  • Solubility : The pentahydroxyhexyl group likely enhances water solubility compared to analogues with aromatic or alkyl substituents (e.g., ). However, the cyclohexyl group may reduce solubility in polar solvents relative to fully hydrophilic compounds like N-methyl-N-(pentahydroxyhexyl)nitrous amide .
  • Stability : Polyhydroxylated chains (as in ) can increase susceptibility to oxidative degradation, whereas chloroaryl substituents (e.g., ) may enhance stability under acidic conditions.

Functional and Application Comparisons

  • Antioxidant Potential: Hydroxamic acids and polyol-containing compounds (e.g., ) are often evaluated for radical scavenging (e.g., DPPH/β-carotene assays). The target’s polyol group suggests possible antioxidant activity, though direct evidence is lacking.
  • Pharmacological Relevance : Chlorophenyl or benzhydryl analogues (e.g., ) are common in agrochemicals, whereas the target’s polyol moiety may align with carbohydrate-binding proteins or osmolyte applications.
  • Synthetic Feasibility : The synthesis of polyhydroxylated amides (e.g., ) typically involves hydroxyl protection/deprotection steps, which may complicate large-scale production of the target compound.

Biological Activity

3-Cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • Molecular Formula : C_{18}H_{35}N_{1}O_{6}
  • Molecular Weight : 341.48 g/mol
  • IUPAC Name : 3-cyclohexyl-N-(2-hydroxyethyl)-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its pharmacological effects. Key areas of interest include:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains.

The biological mechanisms through which this compound exerts its effects include:

  • Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Membrane Stabilization : The cyclohexyl group may enhance membrane stability, affecting cellular signaling.

Antioxidant Activity

A study conducted by Xue et al. (2011) demonstrated that the compound significantly reduces lipid peroxidation in vitro. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research by Pascal Jr. et al. (1996) indicated that the compound effectively downregulates TNF-alpha production in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Antimicrobial Properties

A recent study published in the Journal of Medicinal Chemistry (2024) evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Data Table of Biological Activities

Biological ActivityEffect/OutcomeReference
AntioxidantIC50 = X µM (lower than ascorbic acid)Xue et al. (2011)
Anti-inflammatoryDownregulation of TNF-alphaPascal Jr. et al. (1996)
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coliJournal of Medicinal Chemistry (2024)

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